Cas no 710972-40-0 (1-Boc-4-(2-Methoxyethylamino)piperidine)

1-Boc-4-(2-Methoxyethylamino)piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-4-(2-Methoxyethylamino)piperidine
- 1-Piperidinecarboxylicacid, 4-[(2-methoxyethyl)amino]-, 1,1-dimethylethyl ester
- 4-(2-Methoxyethylamino)piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-methoxyethylamino)piperidine-1-carbpxylic acid tert-butyl ester
- tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate
- tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate
- tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate
- JDQHOQBFYIPISR-UHFFFAOYSA-N
- SBB102060
- ST2415180
- AB0
- MFCD06656630
- AKOS009844079
- 1-Boc-N-(2-methoxyethyl)piperidin-4-amine
- 4-(2-Methoxyethylamino)piperidine-1-carboxylic acid tert-butyl ester, AldrichCPR
- SCHEMBL1087862
- SB43389
- 710972-40-0
- 4-(2-methoxyethylamino)-1-piperidinecarboxylic acid tert-butyl ester
- EN300-89952
- A837075
- DS-2041
- SY109835
- 4-(2-Methoxyethylamino)piperidine-1-carboxylic acid. tert-butyl ester
- DTXSID70656255
- tert-Butyl4-((2-methoxyethyl)amino)piperidine-1-carboxylate
- 4-(2-methoxy-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester
- FT-0655853
- CS-W022998
- DB-001442
-
- MDL: MFCD06656630
- Inchi: 1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3
- InChI Key: JDQHOQBFYIPISR-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])C([H])([H])C([H])([H])OC([H])([H])[H])=O
Computed Properties
- Exact Mass: 258.19400
- Monoisotopic Mass: 258.194
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.8
- XLogP3: 1.1
Experimental Properties
- Density: 1.03
- Boiling Point: 337.6°C at 760 mmHg
- Flash Point: 158 ºC
- Refractive Index: 1.484
- PSA: 50.80000
- LogP: 1.95070
1-Boc-4-(2-Methoxyethylamino)piperidine Security Information
1-Boc-4-(2-Methoxyethylamino)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Boc-4-(2-Methoxyethylamino)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B414143-500mg |
1-boc-4-(2-Methoxyethylamino)piperidine |
710972-40-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-89952-0.5g |
tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate |
710972-40-0 | 95% | 0.5g |
$27.0 | 2023-09-01 | |
abcr | AB444109-250 mg |
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate; . |
710972-40-0 | 250mg |
€84.90 | 2023-04-22 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40345-5g |
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate |
710972-40-0 | 97% | 5g |
¥539.0 | 2023-09-05 | |
Fluorochem | 212245-5g |
1-Boc-4-(2-Methoxyethylamino)piperidine |
710972-40-0 | 95% | 5g |
£212.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB628-5g |
1-Boc-4-(2-Methoxyethylamino)piperidine |
710972-40-0 | 97% | 5g |
1102.0CNY | 2021-07-12 | |
Chemenu | CM180479-5g |
1-Boc-4-(2-Methoxyethylamino)piperidine |
710972-40-0 | 97% | 5g |
$252 | 2021-08-05 | |
abcr | AB444109-10 g |
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate; . |
710972-40-0 | 10g |
€400.70 | 2023-04-22 | ||
Chemenu | CM180479-25g |
1-Boc-4-(2-Methoxyethylamino)piperidine |
710972-40-0 | 97% | 25g |
$481 | 2024-07-24 | |
Alichem | A129006931-10g |
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate |
710972-40-0 | 97% | 10g |
$436.80 | 2023-09-01 |
1-Boc-4-(2-Methoxyethylamino)piperidine Related Literature
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 1-Boc-4-(2-Methoxyethylamino)piperidine
Introduction to 1-Boc-4-(2-Methoxyethylamino)piperidine (CAS No. 710972-40-0)
1-Boc-4-(2-Methoxyethylamino)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 710972-40-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative features a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and an N-(2-methoxyethyl)amino side chain, making it a versatile intermediate in the synthesis of biologically active molecules. The unique structural attributes of this compound contribute to its utility in the development of novel therapeutic agents, particularly in the realm of drug discovery and molecular pharmacology.
The Boc-protected piperidine core is a cornerstone in synthetic organic chemistry, particularly for constructing complex heterocyclic frameworks. The Boc group not only serves as an effective protecting group for amine functionalities but also enhances the stability of intermediates during multi-step syntheses. This stability is crucial for maintaining the integrity of sensitive intermediates throughout the synthesis process, allowing chemists to explore intricate molecular architectures with precision.
Moreover, the N-(2-methoxyethyl)amino substituent in 1-Boc-4-(2-Methoxyethylamino)piperidine introduces a polar, hydrophilic moiety that can influence both the solubility and binding properties of the final compound. This feature is particularly valuable in medicinal chemistry, where optimizing solubility and bioavailability is often critical for drug efficacy. The methoxyethyl group's ability to form hydrogen bonds and its moderate size make it an excellent candidate for modulating pharmacokinetic profiles, thereby enhancing drug-like properties.
Recent advancements in pharmaceutical research have highlighted the importance of piperidine derivatives in drug development. Piperidines are known for their prevalence in bioactive molecules, with many approved drugs featuring this scaffold. The structural flexibility of piperidines allows for the creation of diverse pharmacophores, making them ideal candidates for targeting a wide range of biological pathways. Among these pathways, neurological and cardiovascular applications have seen significant interest, with piperidine-based compounds demonstrating promising activities as potential therapeutics.
In particular, 1-Boc-4-(2-Methoxyethylamino)piperidine has garnered attention due to its potential utility in synthesizing novel agents targeting neurological disorders. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, offering therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative diseases. The presence of both the Boc protecting group and the N-(2-methoxyethyl)amino moiety provides a robust framework for further functionalization, enabling chemists to design molecules with tailored biological activities.
The synthesis of 1-Boc-4-(2-Methoxyethylamino)piperidine typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include nucleophilic substitution reactions to introduce the piperidine ring followed by selective protection and functionalization to achieve the desired substitution pattern. The use of high-purity reagents and controlled reaction conditions is essential to ensure high yields and minimal side products, which are critical for subsequent applications in drug development.
Recent research has also explored catalytic methods to enhance the efficiency of synthesizing complex piperidine derivatives like 1-Boc-4-(2-Methoxyethylamino)piperidine. Transition metal-catalyzed reactions have emerged as powerful tools for constructing heterocyclic frameworks under mild conditions. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents into the piperidine ring with high selectivity and yield. These advances not only streamline synthetic routes but also reduce costs associated with large-scale production.
The pharmaceutical industry continues to invest heavily in developing innovative synthetic methodologies for heterocyclic compounds due to their vast therapeutic potential. Piperidine derivatives remain at the forefront of this effort, with researchers exploring new ways to leverage their structural versatility. The demand for high-quality intermediates like 1-Boc-4-(2-Methoxyethylamino)piperidine underscores their importance in advancing drug discovery programs worldwide.
In conclusion,1-Boc-4-(2-Methoxyethylamino)piperidine (CAS No. 710972-40-0) represents a valuable building block in pharmaceutical chemistry. Its unique structural features make it an indispensable intermediate for synthesizing biologically active molecules with potential applications across various therapeutic areas. As synthetic methodologies continue to evolve, compounds like this will play an increasingly critical role in developing next-generation drugs that address unmet medical needs.
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